molecular formula C14H10O4 B1334045 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid CAS No. 24351-54-0

2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid

Cat. No.: B1334045
CAS No.: 24351-54-0
M. Wt: 242.23 g/mol
InChI Key: PEOCCFXRLGYKBM-UHFFFAOYSA-N
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Description

2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid is an organic compound featuring a benzoic acid moiety substituted with a benzo[d][1,3]dioxole group

Scientific Research Applications

2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid has several applications in scientific research:

Mechanism of Action

Target of Action

Related compounds have shown activity against various cancer cell lines . The compound’s targets likely play a crucial role in cellular processes such as cell cycle progression and apoptosis .

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given its potential anticancer activity, it may impact pathways related to cell cycle regulation and apoptosis . The downstream effects of these disruptions could include halted cell proliferation and induced cell death.

Result of Action

Related compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells . This suggests that the compound may have similar effects, potentially making it a valuable tool in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid typically involves the reaction of benzo[d][1,3]dioxole with a suitable benzoic acid derivative. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling, where benzo[d][1,3]dioxole is coupled with a halogenated benzoic acid under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid is unique due to the combination of the benzoic acid and benzo[d][1,3]dioxole groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and reactivity compared to its simpler analogs .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-14(16)11-4-2-1-3-10(11)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOCCFXRLGYKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373482
Record name 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24351-54-0
Record name 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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